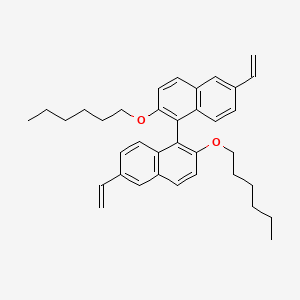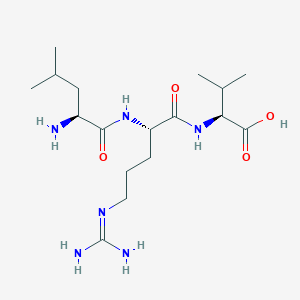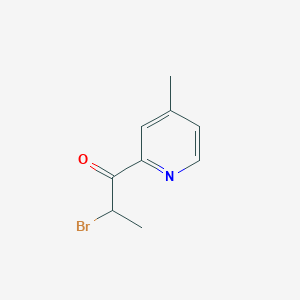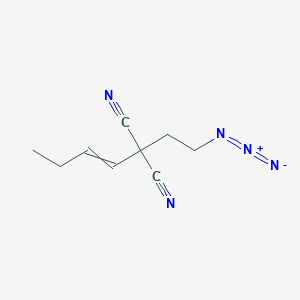
(2-Azidoethyl)(but-1-en-1-yl)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of (2-Azidoethyl)(but-1-en-1-yl)propanedinitrile typically involves a multi-step process. One common method includes the reaction of but-1-en-1-yl bromide with sodium azide to form the corresponding azide. This intermediate is then reacted with malononitrile under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K₂CO₃).
Analyse Des Réactions Chimiques
(2-Azidoethyl)(but-1-en-1-yl)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu), leading to the formation of substituted products.
Applications De Recherche Scientifique
(2-Azidoethyl)(but-1-en-1-yl)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2-Azidoethyl)(but-1-en-1-yl)propanedinitrile involves its interaction with various molecular targets. The azide group (-N₃) is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions (Cu⁺) and are used to link biomolecules or create new materials. The nitrile groups (-C≡N) can also interact with nucleophiles, leading to the formation of various derivatives.
Comparaison Avec Des Composés Similaires
(2-Azidoethyl)(but-1-en-1-yl)propanedinitrile can be compared with other nitrile-containing compounds such as:
Malononitrile: A simpler nitrile with two cyano groups, used in organic synthesis.
Cyanoacetonitrile: Another nitrile with applications in the synthesis of heterocyclic compounds.
(Ethoxymethylene)malononitrile: A nitrile used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of azide and nitrile functionalities, which provide a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
649759-76-2 |
|---|---|
Formule moléculaire |
C9H11N5 |
Poids moléculaire |
189.22 g/mol |
Nom IUPAC |
2-(2-azidoethyl)-2-but-1-enylpropanedinitrile |
InChI |
InChI=1S/C9H11N5/c1-2-3-4-9(7-10,8-11)5-6-13-14-12/h3-4H,2,5-6H2,1H3 |
Clé InChI |
GBWTZUSUCXVTKQ-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC(CCN=[N+]=[N-])(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide](/img/structure/B12603457.png)
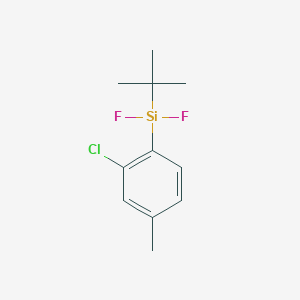
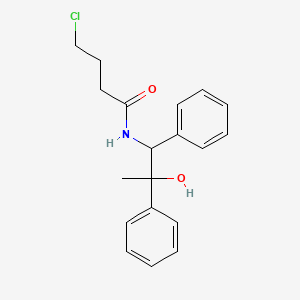
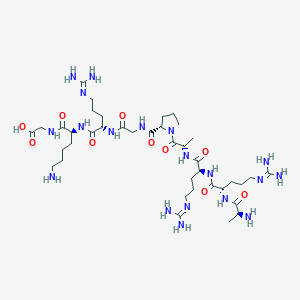
![2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid](/img/structure/B12603490.png)
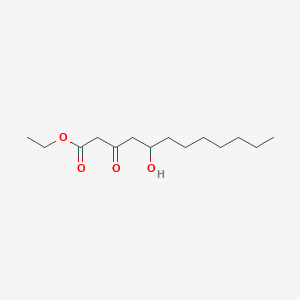

![{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B12603502.png)

![[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene](/img/structure/B12603518.png)
![1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12603534.png)
